4-methyl-N-pentylidenebenzenesulfonamide
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Overview
Description
4-methyl-N-pentylidenebenzenesulfonamide is an organic compound with the molecular formula C12H17NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a methyl group and a pentylidene group attached to the nitrogen atom of the sulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-pentylidenebenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pentylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-pentylidenebenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N-pentylidenebenzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-pentylidenebenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a pentylidene group.
N-methylbenzenesulfonamide: Lacks the methyl and pentylidene groups.
Benzenesulfonamide: The parent compound without any substituents.
Uniqueness
4-methyl-N-pentylidenebenzenesulfonamide is unique due to the presence of both a methyl group and a pentylidene group, which can influence its chemical reactivity and biological activity. These structural features can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(NE)-4-methyl-N-pentylidenebenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3/b13-10+ |
InChI Key |
NVGWIATZZGIJIS-JLHYYAGUSA-N |
Isomeric SMILES |
CCCC/C=N/S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC=NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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